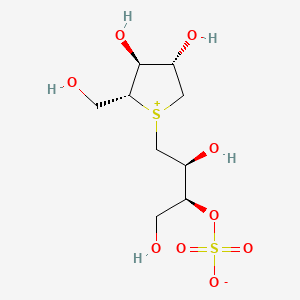
Salacinol
描述
Salacinol is a naturally occurring sulfonium-ion compound isolated from the roots and stems of plants belonging to the Salacia genus, such as Salacia reticulata, Salacia oblonga, and Salacia chinensis . These plants have been traditionally used in Ayurvedic medicine for the treatment of diabetes. This compound is known for its potent inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose .
科学研究应用
作用机制
Target of Action
Salacinol primarily targets the enzymes alpha-glucosidase and alpha-amylase in the digestive tract . These enzymes play a crucial role in the breakdown of carbohydrates into glucose .
Mode of Action
This compound interacts with its targets, alpha-glucosidase and alpha-amylase, by inhibiting their activity . This inhibition slows down the breakdown of carbohydrates, thereby reducing the insulin spike after meals . The side-chain stereochemistry of this compound significantly influences its binding to alpha-glucosidases .
Biochemical Pathways
The inhibition of alpha-glucosidase and alpha-amylase by this compound affects the carbohydrate metabolism pathway . By slowing down the breakdown of carbohydrates, this compound moderates blood sugar spikes, supporting healthy blood sugar metabolism .
Result of Action
The primary result of this compound’s action is the moderation of blood sugar spikes, which supports healthy blood sugar metabolism . This makes this compound effective in the prevention and treatment of lifestyle-related diseases such as diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is derived from the roots and stems of plants in the genus Salacia, which are widely distributed in Sri Lanka, India, Southeast Asia, and torrid zone areas such as Brazil . These plants have been used extensively in traditional medicines for the treatment of various conditions, including diabetes .
生化分析
Biochemical Properties
Salacinol exhibits inhibitory properties towards α-glucosidase . This enzyme catalyzes the hydrolysis of α-glycosidic linkages in oligosaccharides and glycoconjugates, playing a crucial role in several physiological processes . The interaction between this compound and α-glucosidase is significant, as it influences the breakdown of glycogen in the lysosome and the hydrolysis of disaccharides in the gastrointestinal tract .
Cellular Effects
The cellular effects of this compound are primarily related to its antidiabetic activity. By inhibiting α-glucosidase, this compound can slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . This can have a profound effect on cellular metabolism, particularly in cells that are sensitive to changes in glucose availability.
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor of α-glucosidase . It binds to the enzyme, preventing it from catalyzing the hydrolysis of α-glycosidic linkages. This inhibition can be influenced by the stereochemistry of the this compound side-chain .
Metabolic Pathways
This compound’s primary metabolic pathway involves its interaction with α-glucosidase . By inhibiting this enzyme, this compound can influence the metabolic flux of carbohydrates, potentially leading to changes in metabolite levels.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target enzyme, α-glucosidase. Given that α-glucosidase is found in the lysosome and the gastrointestinal tract, it is plausible that this compound may also be localized to these areas .
准备方法
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of starting materials such as 1,4-anhydro-4-thio-D-arabinitol and a sulfonium salt . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of salacinol involves the extraction of the compound from the roots and stems of Salacia plants. The extraction process typically includes the use of solvents such as water and methanol, followed by purification steps to isolate this compound . The extracted compound is then subjected to further chemical modifications to enhance its purity and yield .
化学反应分析
Types of Reactions: Salacinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include modified thiosugar derivatives and sulfonium analogs, which can exhibit varying degrees of α-glucosidase inhibitory activity .
相似化合物的比较
Salacinol is unique due to its zwitterionic structure, which comprises a thiosugar sulfonium cation and a sulfate anion . Similar compounds include:
Kotalanol: Another potent α-glucosidase inhibitor isolated from Salacia extracts.
Ponkoranol: A side-chain homologue of this compound with similar inhibitory activity.
Neothis compound: A de-O-sulfonated version of this compound with modified activity.
These compounds share structural similarities with this compound but differ in their side chains and inhibitory potency .
属性
IUPAC Name |
[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRVDSZMRPKRG-XESHOGEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200399-47-9 | |
| Record name | Salacinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200399479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


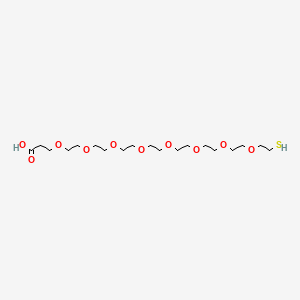
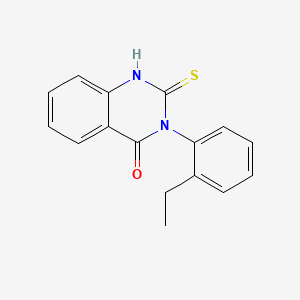
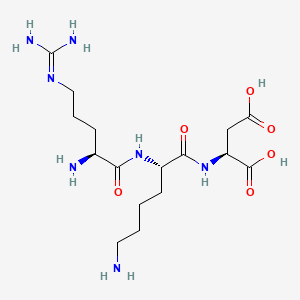
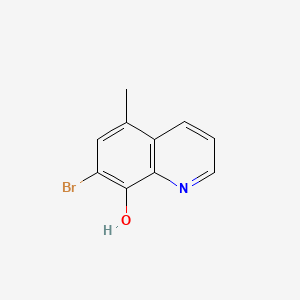
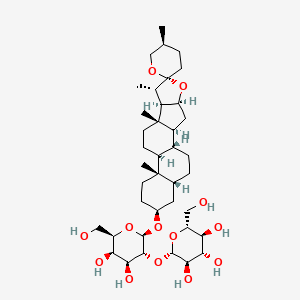
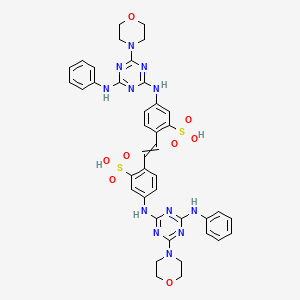
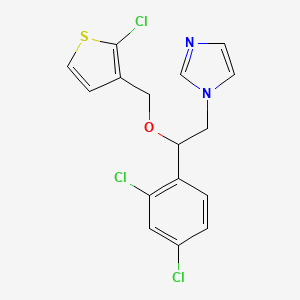
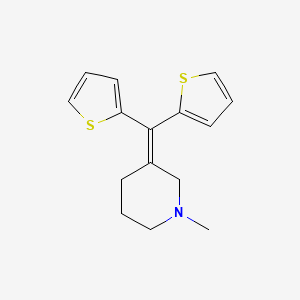


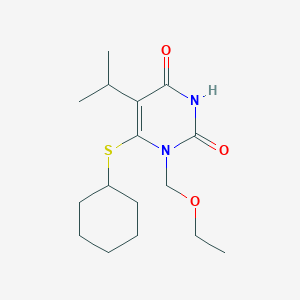
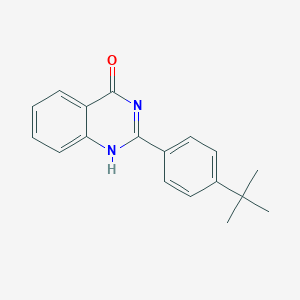
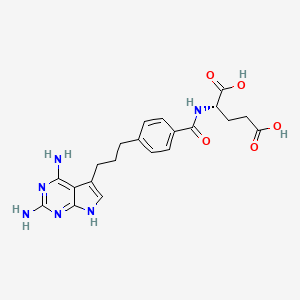
![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)
